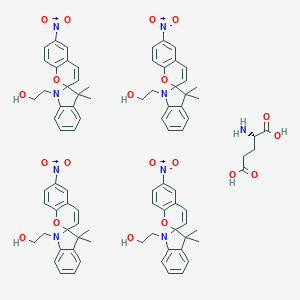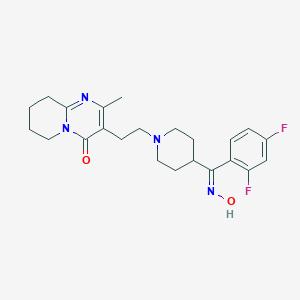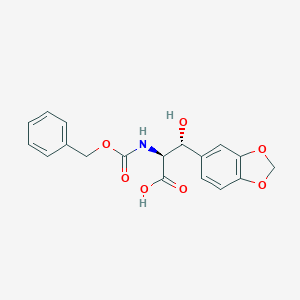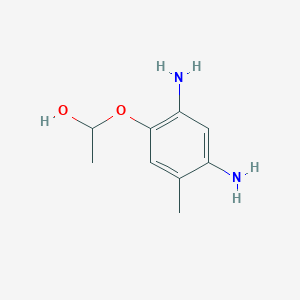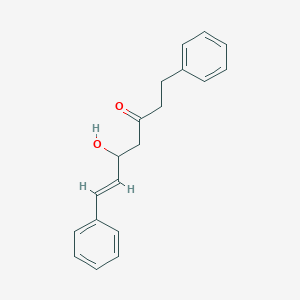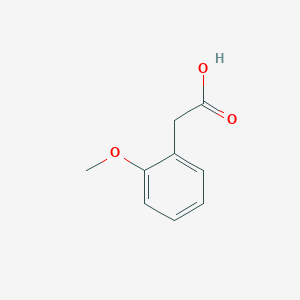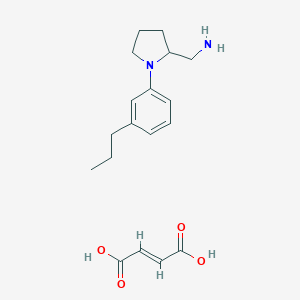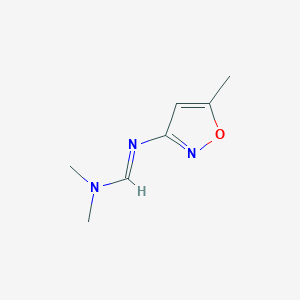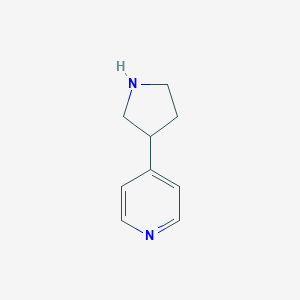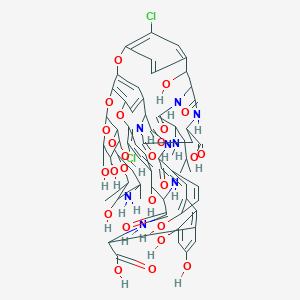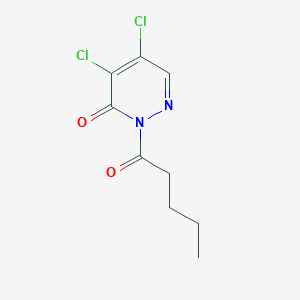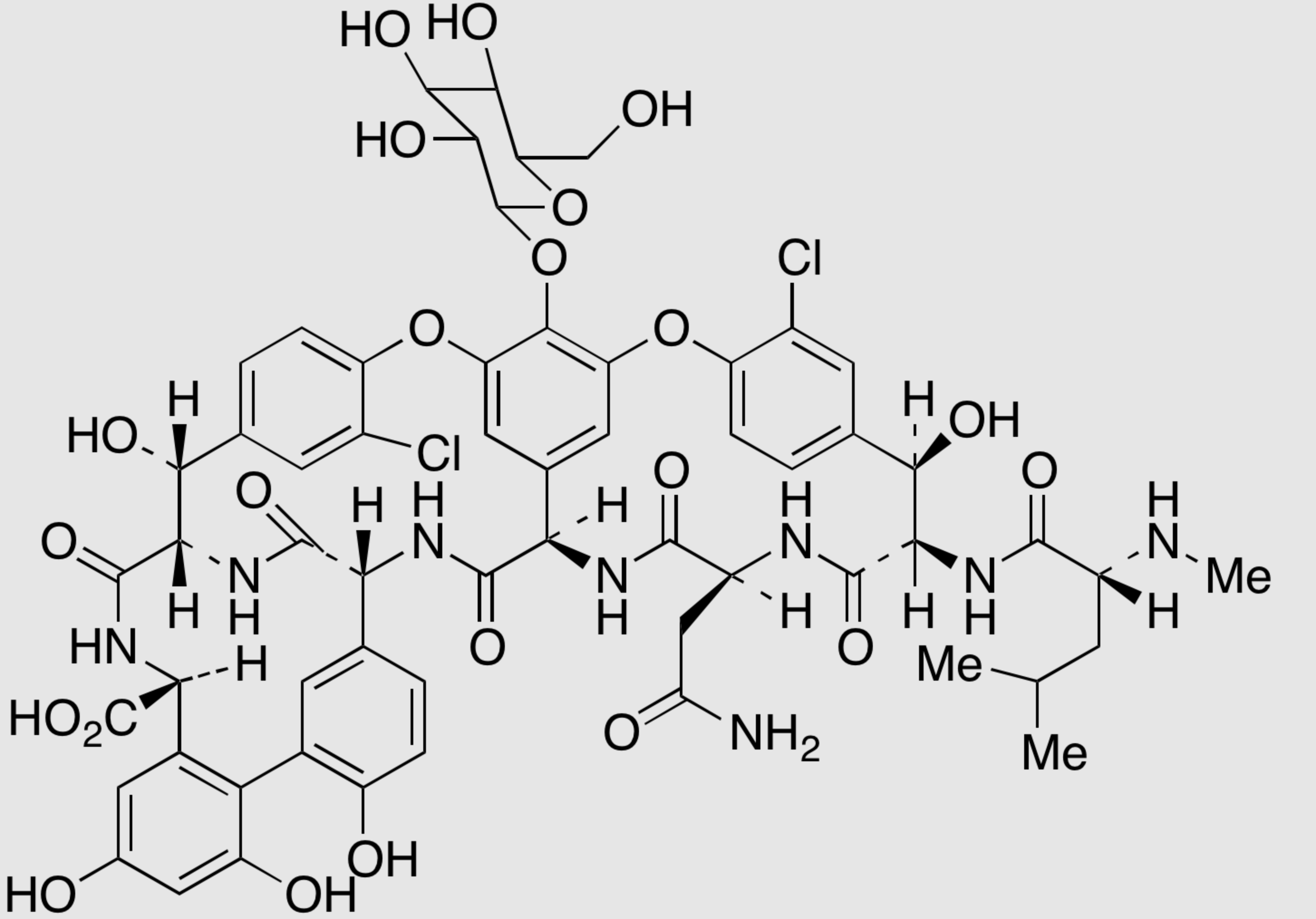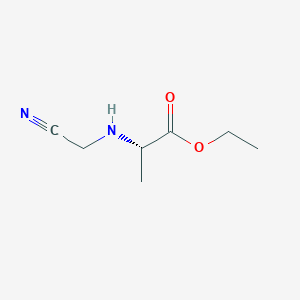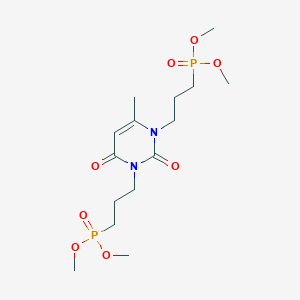
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester, also known as TDP, is a phosphonate compound that has been widely used in scientific research. TDP is a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in the regulation of various physiological processes.
Mécanisme D'action
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester inhibits alkaline phosphatase activity by binding to the active site of the enzyme and forming a stable complex. This complex prevents the substrate from binding to the enzyme, thereby inhibiting the enzymatic activity. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to be a potent and selective inhibitor of alkaline phosphatase, with minimal effects on other enzymes.
Effets Biochimiques Et Physiologiques
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have several biochemical and physiological effects. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to increase bone mineral density and reduce bone resorption, making it a potential therapeutic agent for the treatment of osteoporosis. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have hepatoprotective effects by reducing liver damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of alkaline phosphatase, making it a useful tool for studying the role of alkaline phosphatase in various physiological processes. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester is also stable and easy to handle, making it a convenient reagent for lab experiments.
However, there are also some limitations to the use of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in lab experiments. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester. One potential direction is the development of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester analogs with improved pharmacokinetic properties, such as longer half-lives and better tissue distribution. Another direction is the investigation of the therapeutic potential of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in the treatment of other diseases, such as liver diseases and inflammatory disorders. Finally, the role of alkaline phosphatase in various physiological processes, such as bone mineralization and immune response, could be further studied using Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a tool.
Méthodes De Synthèse
The synthesis of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl) with tetramethylphosphonium chloride in the presence of a base such as triethylamine. The reaction yields Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been widely used in scientific research as an inhibitor of alkaline phosphatase. Alkaline phosphatase is an enzyme that plays a crucial role in the regulation of various physiological processes, including bone mineralization, liver function, and immune response. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have therapeutic potential in the treatment of several diseases, including osteoporosis, liver diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
130366-46-0 |
|---|---|
Nom du produit |
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester |
Formule moléculaire |
C15H28N2O8P2 |
Poids moléculaire |
426.34 g/mol |
Nom IUPAC |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
Clé InChI |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Autres numéros CAS |
130366-46-0 |
Synonymes |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
